

The Structure-Activity Relationship of OD36 Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: OD36 hydrochloride

Cat. No.: B10814303

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Introduction

OD36 hydrochloride is a potent, macrocyclic small molecule inhibitor targeting Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin Receptor-Like Kinase 2 (ALK2). Its unique macrocyclic scaffold imparts high affinity and improved selectivity, making it a valuable tool for studying cellular signaling pathways and a promising starting point for the development of therapeutics for inflammatory diseases and rare genetic disorders like Fibrodysplasia Ossificans Progressiva (FOP). This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of OD36, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action within key signaling pathways.

Core Structure and Binding Mode

OD36 is a macrocyclic inhibitor built upon an ATP-mimetic pyrazolo[1,5-a]pyrimidine scaffold. The macrocyclic linker is a key structural feature that enhances its binding affinity and selectivity. X-ray crystallography has revealed that OD36 binds to the ATP pocket of the ALK2 kinase domain. The pyrazolo[1,5-a]pyrimidine core forms a crucial hydrogen bond with the hinge residue His286, a common interaction for ATP-competitive inhibitors. The macrocyclic linker extends into the hydrophobic back pocket and the ribose-binding region, contributing to the compound's high affinity and selectivity.

Structure-Activity Relationship (SAR)

The macrocyclic nature of OD36 is central to its potent inhibitory activity and selectivity profile. The following table summarizes the available quantitative data for OD36 and related compounds, highlighting key SAR insights.

Compound	Structure	Target	IC50 (nM)	Kd (nM)	Key Structural Features & SAR Insights
OD36	Macrocyclic pyrazolo[1,5-a]pyrimidine	RIPK2	5.3[1]	-	The macrocyclic structure provides high potency.
ALK2 (wild-type)	47[1]	37[1]	Potent inhibitor of both RIPK2 and ALK2.		
ALK2 (R206H mutant)	22[1]	-	Increased potency against the constitutively active FOP-associated mutant.		
ALK1	-	90[1]	Demonstrates selectivity over other ALK family members.		
OD52	Macrocyclic pyrazolo[1,5-a]pyrimidine (modified linker)	ALK2	-	-	A further optimized macrocycle with improved selectivity for ALK2, developed from the same

					chemical series as OD36. [2]
LDN-193189	Non-macrocyclic pyrazolo[1,5-a]pyrimidine	ALK2	-	-	A reference compound that is less selective than the macrocyclic inhibitors OD36 and OD52. [2]

Key SAR Observations:

- **Macrocyclization:** The introduction of a macrocyclic linker, as seen in OD36 and OD52, is a critical determinant of high potency and selectivity for ALK2 compared to non-macrocyclic analogs like LDN-193189.[\[2\]](#) This is attributed to the pre-organization of the molecule into a bioactive conformation, reducing the entropic penalty of binding.
- **Linker Composition and Length:** While specific data on a series of OD36 analogs with varying linkers is limited, the development of OD52 with a modified linker suggests that optimization of the linker's length and composition can fine-tune the selectivity profile.[\[2\]](#)
- **Core Scaffold:** The pyrazolo[1,5-a]pyrimidine core serves as an effective ATP-mimetic scaffold, anchoring the inhibitor in the active site through hydrogen bonding with the kinase hinge region.

Experimental Protocols

Kinase Activity Assays

1. RIPK2 Kinase Activity Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

- Materials:
 - Recombinant active RIPK2 enzyme
 - Myelin Basic Protein (MBP) as a substrate
 - Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
 - ATP solution
 - ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
 - **OD36 hydrochloride** or other test compounds
- Procedure:
 - Prepare serial dilutions of **OD36 hydrochloride** in the appropriate solvent (e.g., DMSO) and then in Kinase Assay Buffer.
 - In a 384-well plate, add 1 μL of the diluted compound or vehicle control.
 - Add 2 μL of RIPK2 enzyme solution to each well.
 - Add 2 μL of a substrate/ATP mix (containing MBP and ATP at desired concentrations) to initiate the reaction.
 - Incubate the plate at room temperature for 60 minutes.
 - Add 5 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
 - Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
 - Measure the luminescence using a plate reader.

- Calculate the percent inhibition and determine the IC₅₀ value by fitting the data to a dose-response curve.

2. ALK2 Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of the inhibitor to the kinase.

- Materials:
 - Recombinant ALK2 enzyme (e.g., GST-tagged)
 - Europium-labeled anti-GST antibody
 - Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
 - Kinase Buffer A
 - **OD36 hydrochloride** or other test compounds
- Procedure:
 - Prepare serial dilutions of **OD36 hydrochloride**.
 - In a 384-well plate, add 4 µL of the diluted compound.
 - Add 8 µL of a pre-mixed solution containing the ALK2 enzyme and the europium-labeled antibody.
 - Add 4 µL of the Alexa Fluor™ 647-labeled tracer.
 - Incubate the plate at room temperature for 60 minutes.
 - Read the FRET signal on a compatible plate reader (measuring emission at two wavelengths).
 - The binding of the tracer to the kinase results in a high FRET signal. Inhibition by OD36 displaces the tracer, leading to a decrease in the FRET signal.

- Calculate IC50 values based on the displacement of the tracer.

Cellular Assay

Western Blot for Phospho-Smad1/5

This assay measures the inhibition of ALK2-mediated phosphorylation of its downstream substrates, Smad1 and Smad5, in a cellular context.

- Materials:
 - Cells expressing wild-type or mutant ALK2 (e.g., C2C12 myoblasts or FOP patient-derived cells)
 - Cell culture medium and supplements
 - Activin A or BMP6 to stimulate the pathway
 - **OD36 hydrochloride**
 - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
 - Primary antibodies: anti-phospho-Smad1/5, anti-total Smad1
 - HRP-conjugated secondary antibody
 - Chemiluminescent substrate
- Procedure:
 - Plate the cells and allow them to adhere.
 - Starve the cells in a low-serum medium for a few hours.
 - Pre-treat the cells with various concentrations of **OD36 hydrochloride** or vehicle control for 1 hour.
 - Stimulate the cells with Activin A (e.g., 50 ng/mL) or BMP6 for 30-60 minutes.

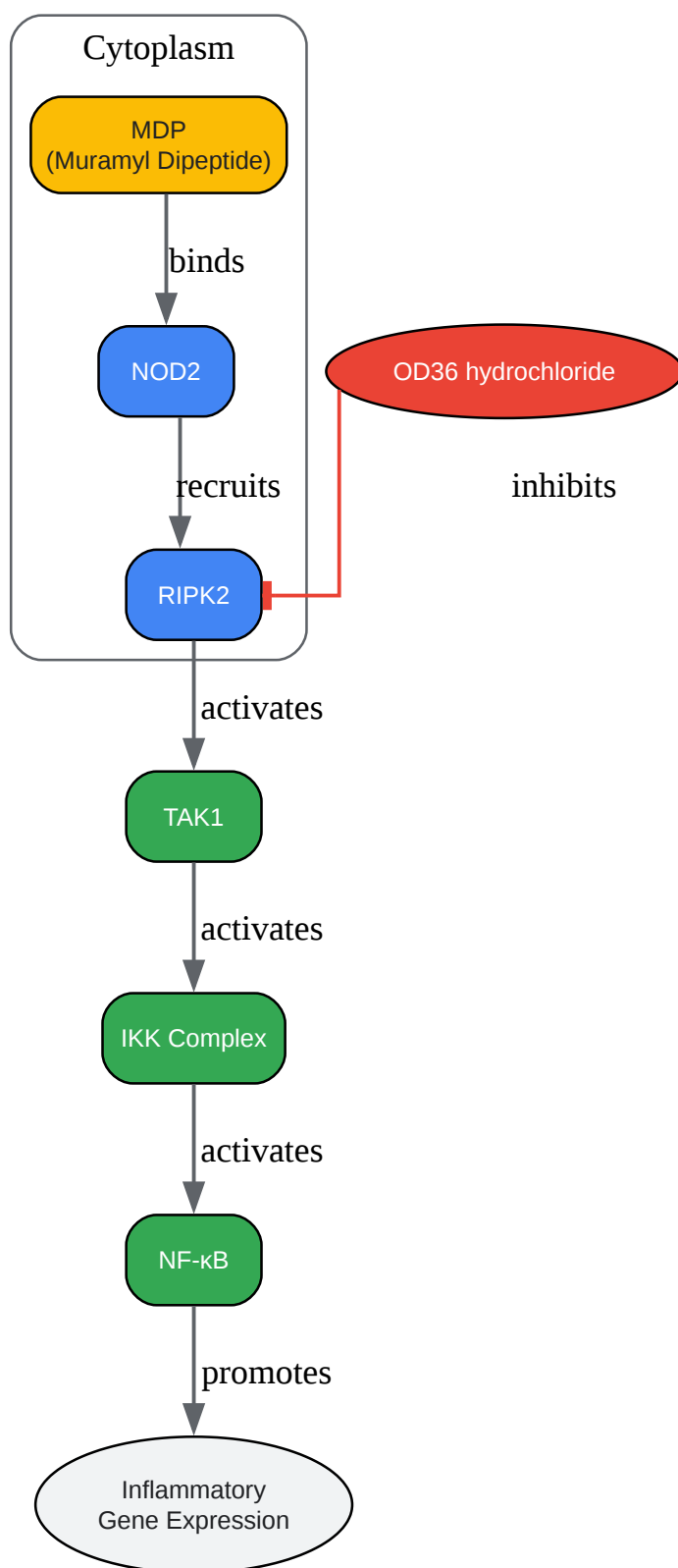
- Wash the cells with cold PBS and lyse them on ice with lysis buffer.[3]
- Determine the protein concentration of the lysates.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[3]
- Block the membrane and incubate with the primary antibody against phospho-Smad1/5 overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total Smad1 to confirm equal loading.
- Quantify the band intensities to determine the extent of inhibition of Smad1/5 phosphorylation.

Signaling Pathways and Mechanism of Action

OD36 hydrochloride exerts its biological effects by inhibiting the kinase activity of RIPK2 and ALK2, thereby modulating their respective signaling pathways.

NOD2-RIPK2 Signaling Pathway

The NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2) receptor is an intracellular pattern recognition receptor that recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan. Upon MDP binding, NOD2 recruits RIPK2, leading to the activation of downstream inflammatory signaling pathways, primarily NF-κB and MAPKs. OD36, by inhibiting the kinase activity of RIPK2, blocks this signaling cascade.

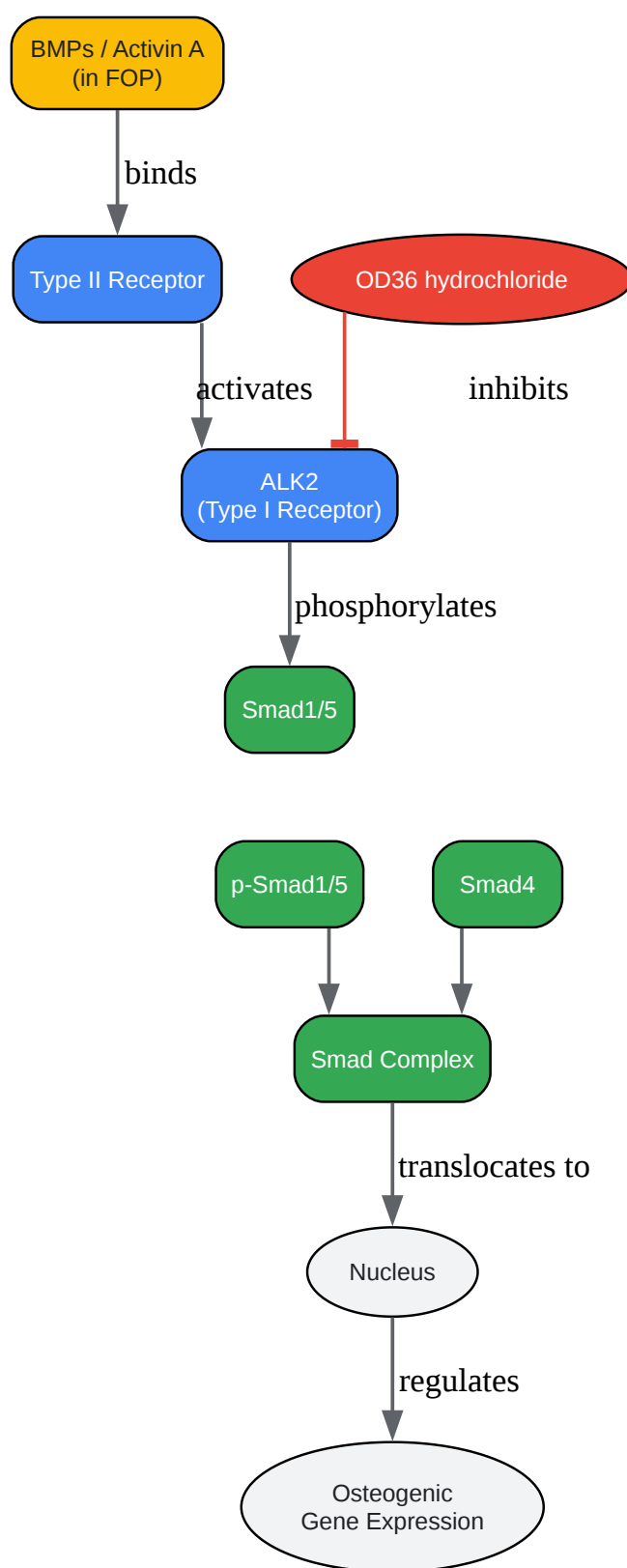


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NOD2-RIPK2 signaling pathway and inhibition by OD36.

ALK2 Signaling Pathway

ALK2 is a type I receptor for bone morphogenetic proteins (BMPs) and, in the context of FOP-associated mutations (e.g., R206H), can also be activated by activins. Ligand binding induces the formation of a receptor complex with a type II receptor, leading to the phosphorylation and activation of ALK2. Activated ALK2 then phosphorylates the downstream signaling molecules Smad1, Smad5, and Smad8 (Smad1/5/8). These phosphorylated Smads then complex with Smad4 and translocate to the nucleus to regulate the transcription of genes involved in osteogenesis. OD36 inhibits the kinase activity of ALK2, thereby preventing the phosphorylation of Smad1/5/8 and blocking the downstream signaling cascade.



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ALK2 signaling pathway and its inhibition by OD36.

Conclusion

OD36 hydrochloride is a well-characterized dual inhibitor of RIPK2 and ALK2. Its macrocyclic structure is a key determinant of its high potency and selectivity. The structure-activity relationship, though not yet exhaustively explored in the public domain, clearly indicates the superiority of the macrocyclic scaffold for this target class. The provided experimental protocols offer a robust framework for the further investigation of OD36 and the development of novel analogs. The detailed understanding of its interaction with the NOD2-RIPK2 and ALK2 signaling pathways underscores its potential as a valuable research tool and a foundation for the design of new therapeutic agents.

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